molecular formula C15H7BrF8 B2801992 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene CAS No. 2149590-94-1

2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B2801992
CAS No.: 2149590-94-1
M. Wt: 419.112
InChI Key: ZPEJMSNKEJDREA-UHFFFAOYSA-N
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Description

2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C15H7BrF8. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene typically involves the reaction of trifluoromethylbenzene derivatives with bromine and fluorine-containing reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the coupling process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

Biological Activity

The compound 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene (CAS RN: 2149590-94-1) is a fluorinated aromatic compound that has garnered attention in various fields of biological research, particularly in antimicrobial and anticancer studies. This article provides a detailed examination of its biological activities, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorine and bromine substituents, which significantly influence its biological properties. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to this compound. For instance, a series of fluoro and trifluoromethyl-substituted derivatives have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (µg/mL)Activity Against
220.031 - 0.062MRSA, VRSA
Control (Vancomycin)0.5 - 1.0MRSA, VRSA

The compound identified as 22 demonstrated superior activity compared to traditional antibiotics like methicillin and vancomycin, indicating its potential as an effective therapeutic agent against resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity assessments using Vero cells revealed that several derivatives exhibited selectivity indices (SI) greater than 10, suggesting a favorable therapeutic window. Compounds with MIC values less than 1 µg/mL were particularly noted for their low cytotoxic effects on mammalian cells compared to their antibacterial efficacy .

The mechanism by which these compounds exert their antibacterial effects includes disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions within bacterial cells. This is particularly relevant in the context of biofilm formation, where certain compounds have been shown to significantly reduce pre-formed biofilms more effectively than established antibiotics .

Case Study 1: Efficacy Against MRSA

In a controlled study, the compound 22 was administered in vitro against various MRSA strains. The results indicated a rapid bactericidal effect comparable to vancomycin over a 24-hour period. Time-kill assays demonstrated that at higher concentrations (10× MIC), the reduction in bacterial counts was substantial, supporting the compound's potential for further clinical development .

Case Study 2: Selectivity Index Evaluation

A comprehensive evaluation of selectivity indices across multiple fluorinated compounds revealed that those with trifluoromethyl substitutions not only retained antibacterial activity but also exhibited reduced toxicity towards mammalian cells. This characteristic is crucial for developing new antimicrobial therapies that minimize adverse effects while maximizing efficacy .

Properties

IUPAC Name

2-[bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1-fluoro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrF8/c16-13(9-5-7(14(19,20)21)1-3-11(9)17)10-6-8(15(22,23)24)2-4-12(10)18/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEJMSNKEJDREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrF8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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